(7-Bromo-5-methyl-1H-indol-2-yl)methanol
Overview
Description
(7-Bromo-5-methyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 7th position, a methyl group at the 5th position, and a hydroxymethyl group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-5-methyl-1H-indol-2-yl)methanol typically involves the bromination of 5-methylindole followed by the introduction of a hydroxymethyl group at the 2nd position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The hydroxymethylation can be achieved using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-5-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide for azide substitution and sodium methoxide for methoxy substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide or sodium methoxide in an appropriate solvent.
Major Products Formed
Oxidation: (7-Bromo-5-methyl-1H-indol-2-yl)carboxylic acid.
Reduction: 5-Methyl-1H-indol-2-ylmethanol.
Substitution: (7-Azido-5-methyl-1H-indol-2-yl)methanol or (7-Methoxy-5-methyl-1H-indol-2-yl)methanol.
Scientific Research Applications
(7-Bromo-5-methyl-1H-indol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (7-Bromo-5-methyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-indol-2-ylmethanol: Lacks the bromine atom at the 7th position.
(7-Chloro-5-methyl-1H-indol-2-yl)methanol: Contains a chlorine atom instead of a bromine atom at the 7th position.
(7-Bromo-1H-indol-2-yl)methanol: Lacks the methyl group at the 5th position.
Uniqueness
(7-Bromo-5-methyl-1H-indol-2-yl)methanol is unique due to the specific combination of substituents on the indole ring. The presence of the bromine atom, methyl group, and hydroxymethyl group imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(7-bromo-5-methyl-1H-indol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-7-4-8(5-13)12-10(7)9(11)3-6/h2-4,12-13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJXKNHXHVQHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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